molecular formula C11H20O4S B12083108 1-Oxaspiro[5.5]undecan-4-yl methanesulfonate

1-Oxaspiro[5.5]undecan-4-yl methanesulfonate

Cat. No.: B12083108
M. Wt: 248.34 g/mol
InChI Key: CEOZACCFDCWEQN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-oxaspiro[5.5]undecan-4-yl methanesulfonate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an epoxide or a diol, under acidic or basic conditions.

    Introduction of the Methanesulfonate Group: The methanesulfonate group is introduced by reacting the spirocyclic intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine.

Chemical Reactions Analysis

1-Oxaspiro[5.5]undecan-4-yl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.

    Oxidation and Reduction: The spirocyclic core can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with a strong oxidizing agent like potassium permanganate (KMnO4) can yield corresponding ketones or carboxylic acids.

    Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Scientific Research Applications

1-Oxaspiro[5.5]undecan-4-yl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-oxaspiro[5.5]undecan-4-yl methanesulfonate is primarily related to its ability to undergo nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the spirocyclic core. This reactivity makes it a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

1-Oxaspiro[5.5]undecan-4-yl methanesulfonate can be compared with other spirocyclic compounds and methanesulfonate esters:

Properties

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

1-oxaspiro[5.5]undecan-4-yl methanesulfonate

InChI

InChI=1S/C11H20O4S/c1-16(12,13)15-10-5-8-14-11(9-10)6-3-2-4-7-11/h10H,2-9H2,1H3

InChI Key

CEOZACCFDCWEQN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCCCC2

Origin of Product

United States

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